6-[(2,4-dinitrophenyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid 6-[(2,4-dinitrophenyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17931392
InChI: InChI=1S/C27H26N4O8/c32-26(33)24(11-5-6-14-28-23-13-12-17(30(35)36)15-25(23)31(37)38)29-27(34)39-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,12-13,15,22,24,28H,5-6,11,14,16H2,(H,29,34)(H,32,33)
SMILES:
Molecular Formula: C27H26N4O8
Molecular Weight: 534.5 g/mol

6-[(2,4-dinitrophenyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

CAS No.:

Cat. No.: VC17931392

Molecular Formula: C27H26N4O8

Molecular Weight: 534.5 g/mol

* For research use only. Not for human or veterinary use.

6-[(2,4-dinitrophenyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid -

Specification

Molecular Formula C27H26N4O8
Molecular Weight 534.5 g/mol
IUPAC Name 6-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C27H26N4O8/c32-26(33)24(11-5-6-14-28-23-13-12-17(30(35)36)15-25(23)31(37)38)29-27(34)39-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,12-13,15,22,24,28H,5-6,11,14,16H2,(H,29,34)(H,32,33)
Standard InChI Key OENCMORJQAUAAJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecule features a hexanoic acid backbone substituted at the second carbon with an Fmoc-protected amine and at the sixth carbon with a Dnp-modified amine. The Fmoc group ([C15H11O2]) provides acid-labile protection for the α-amino group, while the electron-deficient Dnp moiety ([C6H3N2O4]) introduces distinctive spectroscopic properties and reactivity.

The IUPAC name, 6-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid, systematically describes its substituent positions. The hexanoic acid chain (six carbons) ensures solubility in polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), which are essential for SPPS .

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC27H26N4O8
Molecular Weight534.5 g/mol
Canonical SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC4=C(C=C(C=C4)N+[O-])N+[O-])C(=O)O
PubChem CID23248982
StepReagentsSolventTemperatureYield (%)
Fmoc ProtectionFmoc-Cl, Na2CO3DCM/H2O0–5°C85–92
Dnp Modification1-Cl-2,4-DNB, Et3NDMF25°C70–78

Applications in Peptide Chemistry

Orthogonal Deprotection Strategies

In SPPS, the Fmoc group is removed via piperidine-mediated β-elimination (20% v/v in DMF), while the Dnp moiety remains intact under these conditions. Subsequent treatment with thiols (e.g., 2-mercaptoethanol) selectively cleaves the Dnp group, enabling sequential assembly of complex peptides .

Spectroscopic Monitoring

The Dnp group’s strong absorbance at 360 nm (ε ≈ 15,000 M⁻¹cm⁻¹) allows real-time monitoring of coupling efficiency during automated synthesis. This feature is absent in standard Fmoc-amino acids, highlighting the compound’s diagnostic utility .

Comparative Analysis with Analogous Compounds

Fmoc-D-Lys-OH.HCl (PubChem CID: 44629939)

This lysine derivative shares the Fmoc protecting group but lacks the Dnp moiety. Its ε-amino group is instead available for further modification, making it suitable for branching reactions in dendritic peptide synthesis .

Table 3: Functional Group Comparison

CompoundFmoc GroupDnp GroupSide Chain Length
Target CompoundYesYesC6
Fmoc-D-Lys-OH.HClYesNoC4
Fmoc-Dap(Dnp)-OH (PubChem CID: 46737281)YesYesC3

Fmoc-Dap(Dnp)-OH (PubChem CID: 46737281)

This shorter-chain analog (three-carbon backbone) demonstrates reduced steric hindrance, favoring rapid coupling kinetics in sterically demanding peptide sequences .

Future Research Directions

Photocleavable Linkers

The Dnp group’s photolability could be exploited in light-directed synthesis of peptide microarrays, enabling high-throughput screening of biological activity .

Bioconjugation Strategies

Functionalization with polyethylene glycol (PEG) chains via the carboxylic acid group may enhance solubility for aqueous-phase applications, addressing current limitations in polar solvent compatibility.

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